molecular formula C13H14ClN3O3 B12484990 N-(2-chloro-4-nitrophenyl)-N'-(furan-2-ylmethyl)ethane-1,2-diamine

N-(2-chloro-4-nitrophenyl)-N'-(furan-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B12484990
M. Wt: 295.72 g/mol
InChI Key: XATXKAFFXKWTPP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-N’-(furan-2-ylmethyl)ethane-1,2-diamine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

N'-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C13H14ClN3O3/c14-12-8-10(17(18)19)3-4-13(12)16-6-5-15-9-11-2-1-7-20-11/h1-4,7-8,15-16H,5-6,9H2

InChI Key

XATXKAFFXKWTPP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-N’-(furan-2-ylmethyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with furan-2-ylmethylamine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-N’-(furan-2-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-N’-(furan-2-ylmethyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine
  • N-(2-chloro-4-nitrophenyl)-N’-(thiophen-2-ylmethyl)ethane-1,2-diamine

Comparison: N-(2-chloro-4-nitrophenyl)-N’-(furan-2-ylmethyl)ethane-1,2-diamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with pyridine or thiophene rings

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